Cas no 1108-07-2 (Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI))

Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI) structure
1108-07-2 structure
Nome del prodotto:Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI)
Numero CAS:1108-07-2
MF:C20H21N3O9
MW:447.395445585251
CID:195921
PubChem ID:121351

Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI)
    • Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetat
    • 1108-07-2
    • BRN 0505008
    • N-[1,7-Bis(acetyloxy)-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl]ethanimidic acid
    • Acetamide, N-(1,7-dihydroxy-5,8-dioxo-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,7-diacetate 9-carbamate
    • DTXSID00911864
    • Inchi: InChI=1S/C20H21N3O9/c1-7-16(27)15-13(17(28)18(7)31-9(3)25)11(6-30-20(21)29)14-19(32-10(4)26)12(5-23(14)15)22-8(2)24/h12,19H,5-6H2,1-4H3,(H2,21,29)(H,22,24)
    • Chiave InChI: WQKDYRXYLFPPHH-UHFFFAOYSA-N
    • Sorrisi: NC(OCC1C2C(C(=C(C(=O)C=2N2CC(C(OC(=O)C)C=12)NC(=O)C)C)OC(=O)C)=O)=O

Proprietà calcolate

  • Massa esatta: 447.12783
  • Massa monoisotopica: 447.128
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 8
  • Complessità: 927
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 173Ų

Proprietà sperimentali

  • Densità: 1.59
  • Punto di ebollizione: 785.4°C at 760 mmHg
  • Punto di infiammabilità: 428.8°C
  • Indice di rifrazione: 1.667
  • PSA: 173.09
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.